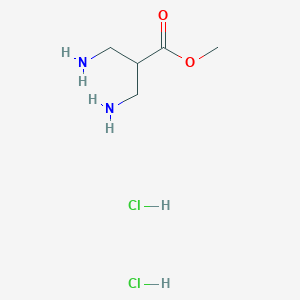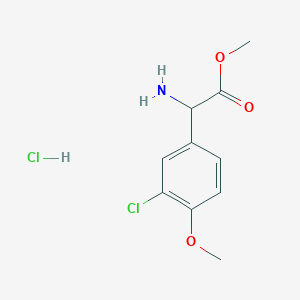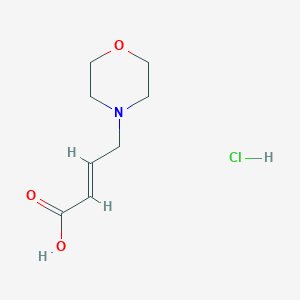
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Vue d'ensemble
Description
“Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride” is a chemical compound with the CAS Number: 440644-06-4 . Its molecular formula is C5H14Cl2N2O2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.08 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 225.2±30.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.2±3.0 kJ/mol . The flash point is 102.2±20.9 °C . The index of refraction is 1.468 . The molar refractivity is 34.0±0.3 cm3 . The polar surface area is 78 Å2 . The polarizability is 13.5±0.5 10-24 cm3 . The surface tension is 42.0±3.0 dyne/cm . The molar volume is 122.3±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a key starting material in the synthesis of pharmaceutical compounds. An example is its use in the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a crucial ingredient in RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa antagonist) (Zhong et al., 1999).
Biochemical Research
In biochemical research, the compound finds application in the study of asymmetric biocatalysis, particularly in the preparation of enantiopure compounds. For instance, S-3-amino-3-phenylpropionic acid, a significant pharmaceutical intermediate, is synthesized using methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride (Li et al., 2013).
Analytical Chemistry
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is also utilized in analytical chemistry. It serves as an ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Material Sciences
In material sciences, the compound is involved in the study of corrosion inhibitors. For example, methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, derived from methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride, is investigated for its efficacy in inhibiting corrosion of steel in acidic solutions (Missoum et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGKCBLTQUNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856829 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride | |
CAS RN |
440644-06-4 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)
![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)




![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)


![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)